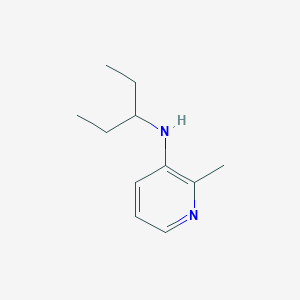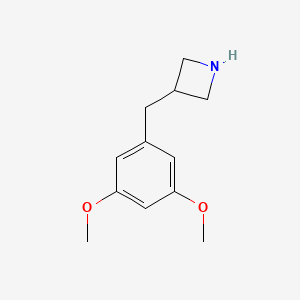
1,4-Dichloro-3-iodobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-3-iodobutan-2-ol is an organic compound with the molecular formula C₄H₇Cl₂IO It is a halogenated alcohol, characterized by the presence of chlorine and iodine atoms attached to a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-3-iodobutan-2-ol typically involves the halogenation of butanol derivatives. One common method is the reaction of 1,4-dichlorobutane with iodine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate the halogenation process.
Catalyst: A catalyst such as silver nitrate or copper(I) iodide to promote the reaction.
Solvent: A polar solvent like acetonitrile or dimethyl sulfoxide (DMSO) to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1,4-Dichloro-3-iodobutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The halogen atoms can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide for oxidizing the hydroxyl group.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst for reducing halogen atoms.
Major Products
Substitution: Formation of new halogenated compounds or alcohol derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of butanol or other reduced hydrocarbons.
科学的研究の応用
1,4-Dichloro-3-iodobutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-Dichloro-3-iodobutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form strong bonds with active sites, leading to inhibition or modulation of biological pathways. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
1,4-Dichlorobutane: Similar structure but lacks the iodine atom.
3-Iodobutan-2-ol: Similar structure but lacks the chlorine atoms.
1,4-Dibromobutan-2-ol: Similar structure with bromine atoms instead of chlorine and iodine.
Uniqueness
1,4-Dichloro-3-iodobutan-2-ol is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties
特性
分子式 |
C4H7Cl2IO |
|---|---|
分子量 |
268.91 g/mol |
IUPAC名 |
1,4-dichloro-3-iodobutan-2-ol |
InChI |
InChI=1S/C4H7Cl2IO/c5-1-3(7)4(8)2-6/h3-4,8H,1-2H2 |
InChIキー |
SGNILOZLIUYQEE-UHFFFAOYSA-N |
正規SMILES |
C(C(C(CCl)I)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


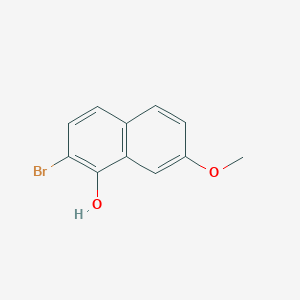
![Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate](/img/structure/B13312107.png)
![Spiro[4.5]decane-1-thiol](/img/structure/B13312109.png)
![3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312112.png)
![4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13312122.png)

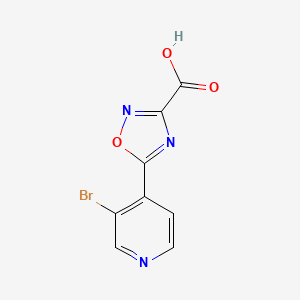
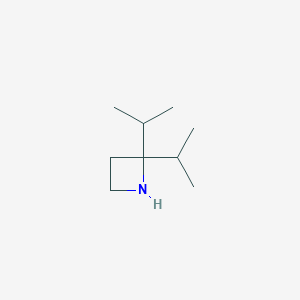
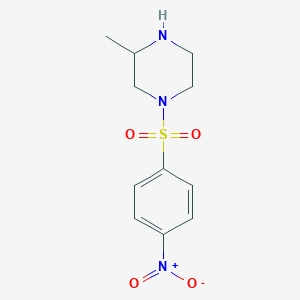
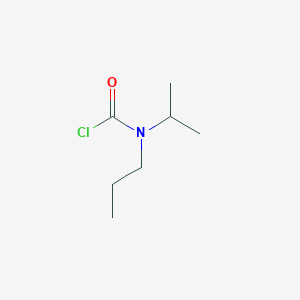
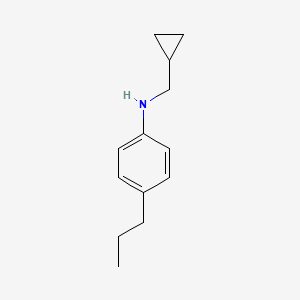
![1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13312150.png)
